(E)-1-Styrylcyclopropanamine
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Overview
Description
(E)-1-Styrylcyclopropanamine is an organic compound characterized by a cyclopropane ring substituted with a styryl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-Styrylcyclopropanamine typically involves the cyclopropanation of styrene derivatives followed by amination
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using safer and more efficient reagents. The use of flow chemistry techniques can enhance the safety and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: (E)-1-Styrylcyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into saturated amines.
Substitution: The amine group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are employed.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated amines.
Substitution: Formation of substituted amines.
Scientific Research Applications
(E)-1-Styrylcyclopropanamine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-1-Styrylcyclopropanamine involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through binding to active sites, altering enzyme activity, or modulating receptor signaling pathways.
Comparison with Similar Compounds
(Z)-1-Styrylcyclopropanamine: The geometric isomer with different spatial arrangement.
Cyclopropylamine: A simpler analog without the styryl group.
Styrene: The parent compound without the cyclopropane ring.
Uniqueness: (E)-1-Styrylcyclopropanamine is unique due to its combination of a cyclopropane ring and a styryl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
CAS No. |
604799-99-7 |
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Molecular Formula |
C11H13N |
Molecular Weight |
159.23 g/mol |
IUPAC Name |
1-[(E)-2-phenylethenyl]cyclopropan-1-amine |
InChI |
InChI=1S/C11H13N/c12-11(8-9-11)7-6-10-4-2-1-3-5-10/h1-7H,8-9,12H2/b7-6+ |
InChI Key |
SRQFAPCKOFPXIZ-VOTSOKGWSA-N |
Isomeric SMILES |
C1CC1(/C=C/C2=CC=CC=C2)N |
Canonical SMILES |
C1CC1(C=CC2=CC=CC=C2)N |
Origin of Product |
United States |
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